4-Amino-1-benzylpiperidin-2-one
Overview
Description
4-Amino-1-benzylpiperidin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is also known by other names such as 4-amino-1-phenylmethylpiperidin-2-one. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-amino-1-benzylpiperidin-2-one, have been found to be involved in various biological activities .
Mode of Action
It is known that piperidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been found to play a significant role in various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 20427 , which may influence its bioavailability.
Result of Action
Piperidine derivatives have been found to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-Amino-1-benzylpiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of highly selective inhibitors of p38α mitogen-activated protein kinase, which is crucial in inflammatory responses . Additionally, this compound is involved in the preparation of antiplasmodial compounds and dual activity cholinesterase and Aβ-aggregation inhibitors . These interactions highlight its importance in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a muscarinic acetylcholine receptor antagonist and beta-2 adrenoceptor agonist indicates its potential impact on neurotransmission and cellular communication . These effects can lead to changes in cellular behavior, including alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the target enzyme. For instance, its interaction with p38α mitogen-activated protein kinase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can lead to downstream effects on gene expression and cellular responses. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression. These effects are essential for evaluating the compound’s potential therapeutic applications and safety profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Studies have identified threshold effects, where the compound’s efficacy and safety are balanced. Understanding these dosage effects is critical for determining the appropriate therapeutic window and minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, its role in inhibiting p38α mitogen-activated protein kinase can influence metabolic pathways related to inflammation and stress responses . Additionally, this compound may interact with other enzymes involved in neurotransmitter synthesis and degradation, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, its interaction with muscarinic acetylcholine receptors and beta-2 adrenoceptors suggests its distribution in neuronal tissues and involvement in neurotransmission . Understanding these transport mechanisms is essential for evaluating the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For example, its localization in the cytoplasm and nucleus can impact gene expression and cellular signaling pathways. Additionally, this compound may undergo post-translational modifications that modulate its stability and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-benzylpiperidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . Another method includes the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-benzylpiperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.
Scientific Research Applications
4-Amino-1-benzylpiperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-1-benzylpiperidin-2-one include:
4-Benzylpiperidine: A monoamine releasing agent with similar selectivity for dopamine and norepinephrine.
1-Benzyl-4-piperidone: Used as an intermediate in the synthesis of various piperidine derivatives.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an amino group and a benzyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-amino-1-benzylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIQPDGMXGRYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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